

#### **BPI-15086: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPI-15086 |           |
| Cat. No.:            | B15569251 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BPI-15086**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in oncology research and drug development.

# **Chemical Structure and Physicochemical Properties**

**BPI-15086** is an orally available, irreversible, mutant-selective inhibitor of EGFR.[1] The chemical structure and key physicochemical properties are summarized below.

#### Chemical Structure:

While a definitive publicly available IUPAC name and structure diagram from a primary publication are not readily accessible, the structure is available from commercial suppliers. Based on available information, **BPI-15086** belongs to the class of pyrimidine derivatives, a common scaffold for EGFR inhibitors.

#### Physicochemical Properties:

Specific experimental data on properties such as melting point and solubility are not widely published. The following table summarizes available information.



| Property          | Value                                     | Source                                 |
|-------------------|-------------------------------------------|----------------------------------------|
| CAS Number        | 1644502-33-9                              | [2]                                    |
| Molecular Formula | Not explicitly stated in reviewed sources | -                                      |
| Molecular Weight  | Not explicitly stated in reviewed sources | -                                      |
| Solubility        | Soluble in DMSO                           | Implied by in vitro assay descriptions |
| Physical State    | Solid (as oral tablet formulation)        | [3]                                    |

#### **Mechanism of Action**

**BPI-15086** is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation.[3] This mutation is a common mechanism of acquired resistance to first-and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[3]

**BPI-15086** acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[3] Its irreversible binding to the mutant EGFR prevents downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of cancer cells harboring these mutations.[4]

## **Signaling Pathway**

The diagram below illustrates the EGFR signaling pathway and the point of intervention by **BPI-15086**.





Click to download full resolution via product page

Caption: EGFR signaling pathway and inhibition by BPI-15086.

# Preclinical and Clinical Data In Vitro Kinase Inhibition

Preclinical studies have demonstrated the selective inhibitory activity of **BPI-15086** against EGFR T790M mutant kinase compared to wild-type (WT) EGFR.

| Target         | IC50 (nM) | Selectivity (WT/T790M) |
|----------------|-----------|------------------------|
| EGFR T790M     | 15.7      | ~30-fold               |
| Wild-Type EGFR | 503       | -                      |



Data sourced from a phase I clinical trial publication, citing unpublished preclinical data.[3]

#### **Pharmacokinetics in Humans**

A phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC provided key pharmacokinetic parameters for **BPI-15086**.[3]

| Parameter                                        | Value (at 300 mg qd, steady state) |
|--------------------------------------------------|------------------------------------|
| C <sub>max,ss</sub> (ng/mL)                      | 924                                |
| T <sub>max,ss</sub> (h)                          | 2.02 - 3.00                        |
| t1/2,ss (h)                                      | 4.78 - 9.84                        |
| CLss/F (L/h)                                     | 49.3 - 166                         |
| Vz/F (L)                                         | 556 - 3830                         |
| Accumulation Ratio (Rac of AUC <sub>0-24</sub> ) | 1.04 - 1.60                        |

C<sub>max,ss</sub>: Maximum plasma concentration at steady state; T<sub>max,ss</sub>: Time to reach C<sub>max</sub> at steady state; t<sub>1</sub>/<sub>2,ss</sub>: Elimination half-life at steady state; CL<sub>ss</sub>/F: Apparent oral clearance at steady state; Vz/F: Apparent volume of distribution.[3]

# **Experimental Protocols**

Detailed experimental protocols for **BPI-15086** are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.

## **EGFR Kinase Assay (In Vitro)**

This assay determines the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BPI-15086** against specific EGFR kinase variants.





Click to download full resolution via product page

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

#### Methodology:

 Compound Preparation: BPI-15086 is serially diluted in DMSO to create a range of concentrations.



- Reaction Setup: In a microplate, recombinant human EGFR (either wild-type or T790M mutant) is pre-incubated with the various concentrations of BPI-15086 in a kinase reaction buffer.
- Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate.
- Signal Detection: The reaction progress, often measured by the amount of ADP produced (which corresponds to kinase activity), is monitored using a detection reagent that generates a luminescent or fluorescent signal.
- Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC<sub>50</sub> value is determined using a suitable curve-fitting model.

## **Cell Viability Assay**

This assay assesses the effect of BPI-15086 on the proliferation of cancer cell lines.





Click to download full resolution via product page

Caption: Workflow for a cell viability assay.

Methodology:



- Cell Seeding: Human NSCLC cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) are seeded into 96-well plates and allowed to attach overnight.
- Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of BPI-15086.
- Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
- Viability Assessment: A cell viability reagent (such as MTT or a luminescent ATP-based assay) is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
- Data Analysis: The resulting signal is measured, and the concentration of **BPI-15086** that inhibits cell growth by 50% (GI<sub>50</sub> or IC<sub>50</sub>) is calculated.

# Pharmacokinetic Analysis in Human Plasma

This protocol describes the quantification of **BPI-15086** in plasma samples from clinical trial participants.





Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Methodology:



- Sample Collection: Blood samples are collected from patients at various time points after administration of BPI-15086.
- Plasma Separation: Plasma is isolated from the blood samples by centrifugation.
- Sample Extraction: **BPI-15086** and an internal standard are extracted from the plasma, typically through protein precipitation with a solvent like acetonitrile.
- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound is separated from other plasma components on a chromatography column and then detected and quantified by the mass spectrometer.
- Quantification: The concentration of **BPI-15086** in each sample is determined by comparing its response to a standard curve prepared with known concentrations of the compound.

#### Conclusion

**BPI-15086** is a promising third-generation EGFR-TKI with potent and selective activity against the T790M resistance mutation. The available preclinical and phase I clinical data demonstrate its potential as a therapeutic agent for NSCLC. This guide provides a foundational understanding of its chemical and biological properties, which can inform further research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Safety, pharmacokinetics, and efficacy of BPI-15086 in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Safety, pharmacokinetics, and efficacy of BPI-15086 in patients with EGFR T790M-mutated advanced non-small-cell lung cancer: results from a phase I, single-arm, multicenter study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [BPI-15086: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569251#bpi-15086-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com